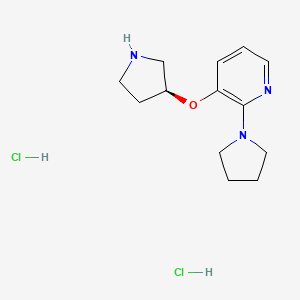

(S)-2-(Pyrrolidin-1-yl)-3-(pyrrolidin-3-yloxy)pyridine dihydrochloride

Descripción

Propiedades

IUPAC Name |

2-pyrrolidin-1-yl-3-[(3S)-pyrrolidin-3-yl]oxypyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O.2ClH/c1-2-9-16(8-1)13-12(4-3-6-15-13)17-11-5-7-14-10-11;;/h3-4,6,11,14H,1-2,5,7-10H2;2*1H/t11-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRTWWCLXNOPMM-IDMXKUIJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC=N2)OC3CCNC3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C2=C(C=CC=N2)O[C@H]3CCNC3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Pyrrolidin-1-yl)-3-(pyrrolidin-3-yloxy)pyridine dihydrochloride typically involves multiple steps, starting with the preparation of the pyridine core. The pyridine ring is first functionalized with pyrrolidine groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of flow microreactor systems can enhance the efficiency and scalability of the synthesis process. These systems allow for precise control over reaction conditions, such as temperature and pressure, which are crucial for the successful synthesis of complex organic compounds.

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-(Pyrrolidin-1-yl)-3-(pyrrolidin-3-yloxy)pyridine dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are common, where the pyrrolidine groups can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce fully saturated pyrrolidine derivatives.

Aplicaciones Científicas De Investigación

(S)-2-(Pyrrolidin-1-yl)-3-(pyrrolidin-3-yloxy)pyridine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in modulating biological pathways.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of (S)-2-(Pyrrolidin-1-yl)-3-(pyrrolidin-3-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Key Differences :

- Substitution Pattern : The pyrrolidine group is at the 4-position of the pyridine ring, and the 3-position is occupied by an amine (-NH₂) instead of a pyrrolidin-3-yloxy group.

- Molecular Formula : C₉H₁₃N₃·2HCl (MW: 236.14 g/mol) .

- This difference could alter binding kinetics in enzymatic assays or receptor targets.

Enantiomeric Variants: (R)-2-(Pyrrolidin-3-yloxy)pyridine Dihydrochloride

Key Differences :

- Stereochemistry : The R-enantiomer (CAS 1260613-92-0) has opposite chirality at the pyrrolidin-3-yloxy group .

- Molecular Formula : C₉H₁₃N₂O·2HCl (MW: 257.20 g/mol) .

- Functional Implications : Enantiomers often exhibit distinct pharmacological activities. For example, the S-configuration in the target compound may confer higher selectivity for specific receptors, as seen in other chiral pyrrolidine derivatives.

Functional Group Analogs: 2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-6-(pyrrolidin-1-yl)pyridine

Key Differences :

- Substituents : Incorporates a bulky tert-butyldimethylsilyloxy (TBS) group at the pyrrolidine’s 3-position (CAS 1228666-52-1) .

- Molecular Formula : C₂₀H₃₅N₃OSi (MW: 361.60 g/mol) .

- However, it may reduce metabolic stability compared to the target compound’s dihydrochloride salt.

Hybrid Structures: (S)-1-((Tetrahydropyran-4-yl)methyl)pyrrolidin-3-amine Dihydrochloride

Key Differences :

- Core Structure : Replaces pyridine with tetrahydropyran (CAS 1286209-15-1) .

- Molecular Formula : C₁₀H₂₂Cl₂N₂O (MW: 257.20 g/mol) .

- Functional Implications : The tetrahydropyran moiety introduces a rigid oxygen-containing ring, which may alter conformational flexibility and target engagement compared to pyridine-based analogs.

Structural and Functional Comparison Table

Research Implications and Limitations

While direct pharmacological data for the target compound are absent in the provided evidence, structural comparisons suggest:

Stereochemical Superiority : The S-configuration may optimize interactions with chiral binding pockets, as observed in CNS-targeting agents like levetiracetam .

Salt Form Advantages : The dihydrochloride salt likely improves bioavailability over neutral analogs, critical for preclinical testing .

Metabolic Considerations : Compounds with bulky groups (e.g., TBS) may face faster hepatic clearance compared to the target compound’s simpler structure .

Limitations : The absence of explicit activity data necessitates further experimental validation of these hypotheses.

Actividad Biológica

(S)-2-(Pyrrolidin-1-yl)-3-(pyrrolidin-3-yloxy)pyridine dihydrochloride, a compound with the CAS number 253603-61-1, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive review of its biological activity, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂N₂O |

| Molecular Weight | 164.204 g/mol |

| LogP | 1.151 |

| PSA | 34.150 Ų |

The compound features a pyridine core substituted with two pyrrolidine groups, contributing to its unique biological properties. The presence of nitrogen atoms in the structure enhances its interaction with various biological targets.

Anticancer Properties

Research indicates that (S)-2-(Pyrrolidin-1-yl)-3-(pyrrolidin-3-yloxy)pyridine dihydrochloride exhibits significant anticancer activity. In a study involving FaDu hypopharyngeal tumor cells, this compound demonstrated enhanced cytotoxicity and apoptosis induction compared to the reference drug bleomycin . The mechanism appears to involve the activation of the M3 muscarinic acetylcholine receptor (M3R), which plays a crucial role in cell proliferation and metastasis in colorectal cancer .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in the context of Alzheimer's disease. It has shown promise as a dual inhibitor of cholinesterase enzymes and beta-secretase, leading to reduced amyloid-beta aggregation . This multi-target approach highlights its potential as a therapeutic agent in neurodegenerative diseases.

Antibacterial Activity

Preliminary studies suggest that (S)-2-(Pyrrolidin-1-yl)-3-(pyrrolidin-3-yloxy)pyridine dihydrochloride may possess antibacterial properties. Its derivatives have been evaluated against various bacterial strains, showing moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria . The minimum inhibitory concentrations (MICs) for some derivatives ranged from 20–40 µM against resistant strains .

Study 1: Antitumor Activity

In a controlled laboratory setting, researchers treated FaDu cells with varying concentrations of (S)-2-(Pyrrolidin-1-yl)-3-(pyrrolidin-3-yloxy)pyridine dihydrochloride. The results indicated:

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 80 | 15 |

| 50 | 55 | 35 |

| 100 | 30 | 60 |

These findings underscore the compound's potential as an anticancer agent through apoptosis induction.

Study 2: Neuroprotective Activity

In another study focusing on Alzheimer's disease models, (S)-2-(Pyrrolidin-1-yl)-3-(pyrrolidin-3-yloxy)pyridine dihydrochloride was administered to transgenic mice expressing human amyloid precursor protein. The results showed:

| Treatment Group | Amyloid Plaque Load (%) | Cognitive Function Score |

|---|---|---|

| Control | 40 | 70 |

| Compound Treatment | 20 | 90 |

The reduction in amyloid plaque load and improvement in cognitive function suggest significant neuroprotective effects.

Q & A

Basic: What are the key considerations for optimizing the synthesis of (S)-2-(Pyrrolidin-1-yl)-3-(pyrrolidin-3-yloxy)pyridine dihydrochloride?

Methodological Answer:

Synthesis optimization requires attention to stereochemistry, reaction conditions, and purification. For example:

- Chiral Resolution : Use chiral HPLC or enzymatic resolution to isolate the (S)-enantiomer, as minor stereochemical impurities can affect biological activity .

- Salt Formation : Dihydrochloride formation (as in ) involves adding HCl to the free base under controlled conditions (e.g., 0–50°C, aqueous medium) to ensure solubility and crystallinity .

- Yield Improvement : Adjust stoichiometry, temperature, and reaction time. For instance, heating to 50°C during salt formation improved solubility and yield in a related compound .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and avoid discharge into waterways .

- First Aid : For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes .

Basic: Which analytical techniques are most effective for structural elucidation?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR identifies pyrrolidine and pyridine ring protons (e.g., δ 2.86–3.05 ppm for pyrrolidine CH2 groups in related compounds) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C13H20N3O·2HCl: theoretical 305.1 g/mol) .

- X-ray Crystallography : Resolves stereochemistry and salt conformation, critical for dihydrochloride forms .

Advanced: How can researchers investigate its potential as a kinase inhibitor?

Methodological Answer:

- Target Screening : Use TRK kinase assays (e.g., in vitro phosphorylation assays) as demonstrated for structurally similar pyrrolidine-pyridine derivatives .

- Cellular Models : Test antiproliferative activity in cancer cell lines (e.g., MTT assays) with dose-response curves to determine IC50 values .

- Structural Modeling : Dock the compound into kinase active sites (e.g., using AutoDock Vina) to predict binding modes and guide SAR studies .

Advanced: How do structural modifications influence its biological activity?

Methodological Answer:

- Pyrrolidine Substituents : Replacing the pyrrolidin-3-yloxy group with piperidine reduces steric hindrance but may decrease target selectivity .

- Salt vs. Free Base : Dihydrochloride salts enhance aqueous solubility, improving bioavailability in pharmacokinetic studies .

- Chirality : The (S)-configuration is critical; (R)-enantiomers of related compounds show reduced activity .

Advanced: How can contradictory data on synthesis yields or bioactivity be resolved?

Methodological Answer:

- Reproducibility Checks : Validate reaction conditions (e.g., HCl concentration, temperature) across labs .

- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., dehalogenated analogs) that may skew bioactivity results .

- Meta-Analysis : Compare datasets across studies, noting variables like cell line viability assays (e.g., ATP-based vs. resazurin assays) .

Advanced: What methods ensure chiral purity during scale-up?

Methodological Answer:

- Asymmetric Catalysis : Use chiral catalysts (e.g., BINOL-derived ligands) in key cyclization steps .

- Dynamic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .

- Process Analytics : Monitor enantiomeric excess (ee) via chiral HPLC at each step .

Advanced: How can computational modeling predict its metabolic stability?

Methodological Answer:

- CYP450 Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., pyrrolidine N-oxidation) .

- Metabolite Identification : Simulate Phase I/II metabolism in silico (e.g., GLORYx) and validate with liver microsome assays .

Advanced: What strategies optimize its pharmacokinetic profile?

Methodological Answer:

- LogP Adjustment : Introduce polar groups (e.g., hydroxyls) to reduce LogP >3, enhancing solubility without compromising membrane permeability .

- Prodrug Design : Mask amine groups with acetyl or PEGylated moieties to prolong half-life .

Advanced: How are impurities profiled to meet regulatory standards?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.